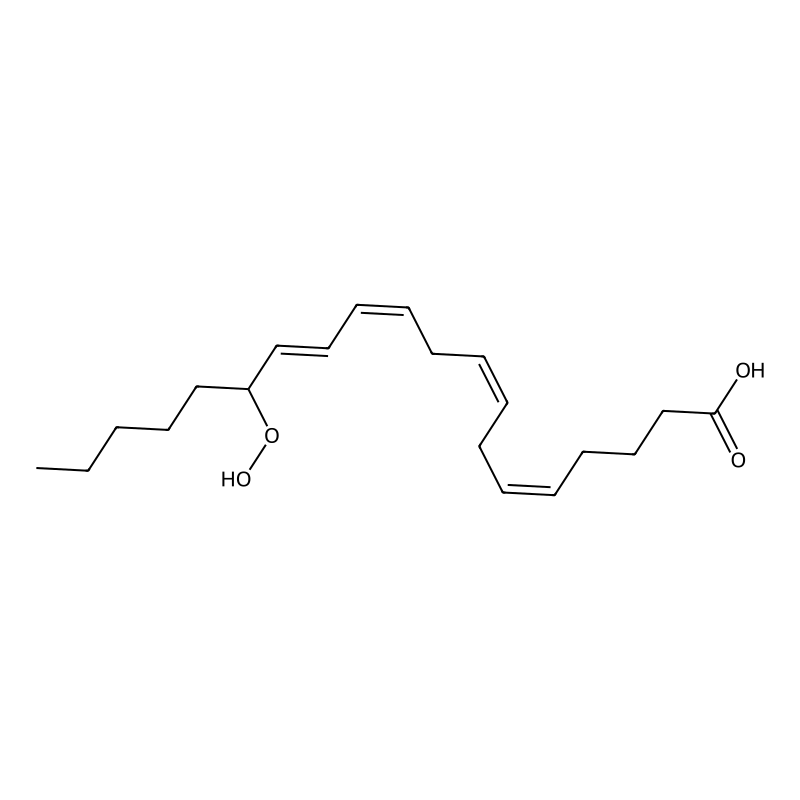15-Hpete

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
15-Hydroperoxyeicosatetraenoic acid, commonly referred to as 15-HpETE, is a polyunsaturated fatty acid derived from arachidonic acid through the action of the enzyme 15-lipoxygenase. This compound is characterized by a hydroperoxy group located at the 15th carbon position of the eicosatetraenoic acid backbone. As an eicosanoid, 15-HpETE plays a significant role in various biological processes, particularly in inflammation and cell signaling. It is a short-lived metabolite that is rapidly converted to 15-hydroxyeicosatetraenoic acid (15-HETE), which has distinct biological activities .
The primary chemical reaction involving 15-HpETE is its conversion into 15-HETE, catalyzed by the enzyme peroxidase. This transformation illustrates a typical metabolic pathway for hydroperoxides in biological systems. Additionally, 15-HpETE can undergo autoxidation, leading to the formation of various reactive oxygen species and potentially harmful byproducts if not regulated properly. This reaction is particularly relevant under oxidative stress conditions, where the uncontrolled production of hydroperoxy compounds can contribute to cellular damage .
15-HpETE exhibits several biological activities, primarily linked to its role as a signaling molecule in inflammatory responses. Increased levels of 15-HpETE have been associated with apoptosis in various cell types, as evidenced by DNA fragmentation and chromatin condensation. Furthermore, it can influence cell proliferation and differentiation through its metabolites, particularly 15-HETE, which is known to modulate immune responses and has been implicated in cancer biology .
The synthesis of 15-HpETE can be achieved through enzymatic and non-enzymatic pathways:
- Enzymatic Synthesis: The primary method involves the action of 15-lipoxygenase on arachidonic acid, which introduces a hydroperoxy group at the 15th carbon position.
- Non-Enzymatic Synthesis: Autoxidation of arachidonic acid can also produce racemic mixtures of hydroperoxy compounds, including 15-HpETE, especially under conditions of oxidative stress .
15-HpETE has potential applications in research and therapeutic contexts:
- Biomarker Research: Due to its role in inflammation and apoptosis, it serves as a biomarker for oxidative stress-related diseases.
- Pharmacological Studies: Understanding its metabolic pathways can aid in developing drugs targeting inflammatory diseases and cancer.
- Cell Culture Studies: Used in laboratory settings to study cellular responses to oxidative stress and lipid metabolism .
Research has indicated that 15-HpETE interacts with various cellular pathways:
- Apoptosis Pathways: It has been shown to activate caspase-dependent pathways leading to programmed cell death.
- Inflammatory Responses: The compound influences the expression of cytokines and other mediators involved in inflammation.
- Cell Signaling: Its metabolites can modulate signaling pathways that affect cell growth and survival .
Several compounds share structural similarities with 15-HpETE, particularly within the eicosanoid family. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Role | Unique Features |
|---|---|---|---|
| 12-Hydroxyeicosatetraenoic acid (12-HETE) | Hydroxyl group at position 12 | Involved in inflammation | Primarily produced by lipoxygenase-12 |
| 5-Hydroxyeicosatetraenoic acid (5-HETE) | Hydroxyl group at position 5 | Modulates immune responses | Key player in leukotriene synthesis |
| Arachidonic Acid | Precursor to all eicosanoids | Essential fatty acid | Serves as a substrate for multiple enzymes |
| 15-Oxo-eicosatetraenoic acid (15-oxo-E) | Oxo group at position 15 | Involved in resolving inflammation | Stable metabolite compared to hydroperoxides |
XLogP3
Other CAS
67675-14-3








